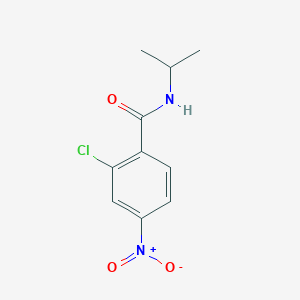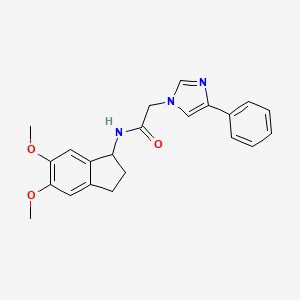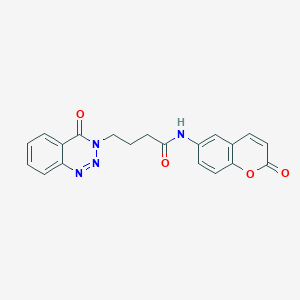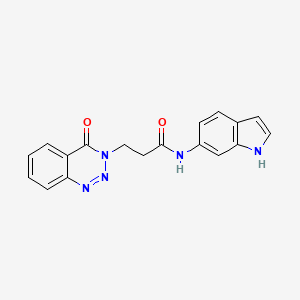
2-chloro-4-nitro-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of benzamide, characterized by the presence of chloro and nitro substituents on the benzene ring, along with an isopropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(propan-2-yl)benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group at the 4-position. This is followed by the acylation of the amide nitrogen with isopropyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2-chloro-4-amino-N-(propan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and isopropylamine.
Scientific Research Applications
2-chloro-4-nitro-N-(propan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies investigating the interactions of small molecules with biological macromolecules, aiding in the understanding of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Similar in structure but lacks the amide and isopropyl groups.
4-chloro-2-nitro-N-(2-propan-2-ylphenyl)benzamide: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2-chloro-4-nitro-N-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (isopropyl) groups on the benzene ring allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14) |
InChI Key |
FSCHKWCJROCPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030078.png)

![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B11030092.png)

![1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030099.png)
![N-[3-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11030102.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B11030104.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030109.png)
![7,7-dimethyl-10-(thiophen-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11030110.png)
![(1E)-1-[(3,5-dimethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030114.png)

![(2E)-3-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B11030124.png)
![N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11030129.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[2-methyl-1-(phenylacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11030140.png)
